molecular formula C8H14BNO3S B8444867 [5-({[2-(Methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid

[5-({[2-(Methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid

Cat. No.: B8444867
M. Wt: 215.08 g/mol
InChI Key: QVJGISINQWWHCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-({[2-(Methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid is a useful research compound. Its molecular formula is C8H14BNO3S and its molecular weight is 215.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H14BNO3S

Molecular Weight

215.08 g/mol

IUPAC Name

[5-[(2-methoxyethylamino)methyl]thiophen-2-yl]boronic acid

InChI

InChI=1S/C8H14BNO3S/c1-13-5-4-10-6-7-2-3-8(14-7)9(11)12/h2-3,10-12H,4-6H2,1H3

InChI Key

QVJGISINQWWHCE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)CNCCOC)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide, (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol), [2-(methyloxy)ethyl]amine (24 mg, 0.32 mmol), and NaCNBH3 (40 mg, 0.64 mmol) were reacted to give 42 mg of crude [5-({[2-(methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid. The crude [5-({[2-(methyloxy)ethyl]amino}methyl)-2-thienyl]boronic acid was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (65 mg, 0.157 mmol), K2CO3 (130 mg, 0.942 mmol), and tetrakis(triphenylphosphine)palladium(0) (4 mg, 0.003 mmol) to give impure title compound. The impure title compound was repurified using the HPLC and ammonium hydroxide SPE workup shown in preparation of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide to give 15 mg of the title compound (15%).
Name
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three
Quantity
40 mg
Type
reactant
Reaction Step Four

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